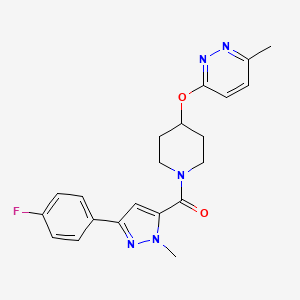![molecular formula C13H16BrN3O2 B2580081 2-{1-[2-(4-Bromofenoxi)etil]-1,2,3-triazol-4-il}propan-2-ol CAS No. 1776197-79-5](/img/structure/B2580081.png)
2-{1-[2-(4-Bromofenoxi)etil]-1,2,3-triazol-4-il}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol is a synthetic organic compound with a molecular formula of C13H16BrN3O2. This compound features a triazole ring, a bromophenoxy group, and a propanol moiety, making it a versatile molecule in various chemical and biological applications.
Aplicaciones Científicas De Investigación
2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol typically involves a multi-step process:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyethyl bromide.
Click Chemistry Reaction:
Introduction of the Propanol Group: The final step involves the reduction of the triazole intermediate with a suitable reducing agent, such as sodium borohydride, to introduce the propanol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the triazole ring or the bromophenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, bromophenoxy derivatives, and oxidized propanol compounds.
Mecanismo De Acción
The mechanism of action of 2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. The triazole ring is particularly effective in binding to metal ions and active sites of enzymes.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound shares the bromophenoxy group but has a pyrrolidine ring instead of a triazole ring.
4-Bromophenoxyacetic acid: This compound has a similar bromophenoxy group but lacks the triazole and propanol moieties.
Uniqueness
2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol is unique due to its combination of a triazole ring, bromophenoxy group, and propanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-[1-[2-(4-bromophenoxy)ethyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,18)12-9-17(16-15-12)7-8-19-11-5-3-10(14)4-6-11/h3-6,9,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDJHPXSKOHWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CCOC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2580004.png)


![4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2580007.png)
![N-(4-acetylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2580009.png)
![N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2580014.png)
![2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine](/img/structure/B2580016.png)
![3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2580017.png)



